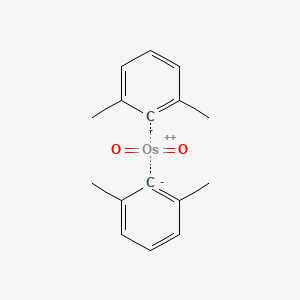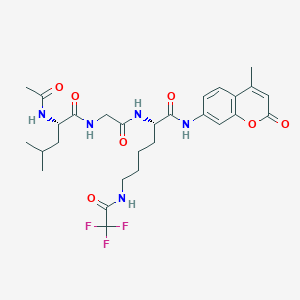
(S)-2-(2-((S)-2-乙酰氨基-4-甲基戊酰氨基)乙酰氨基)-N-(4-甲基-2-氧代-2H-色烯-7-基)-6-(2,2,2-三氟乙酰氨基)己酰胺
描述
HDAC-IN-6 is an HDAC inhibitor, targeting HDAC2, HDAC3, HDAC4, HDAC5, HDAC7, HDAC8, and HDAC9.
科学研究应用
神经退行性疾病
HDAC-IN-6在治疗阿尔茨海默病、帕金森病和亨廷顿病等神经退行性疾病方面显示出希望。 它通过提高α-微管蛋白的乙酰化水平,改善轴突运输,而轴突运输在这些疾病中经常受到损害 . 此外,HDAC6在蛋白质聚集体降解中的作用,是了解其在各种神经退行性疾病中活性调节的一种很有希望的方法 .
癌症治疗
HDAC抑制剂,如HDAC-IN-6,由于其调节基因转录和影响细胞增殖、分化、迁移和死亡的能力,正在有效地用于治疗癌症 . 对HDAC6催化结构域的结构理解促进了基于结构的癌症治疗药物设计 .
表观遗传调控
HDAC-IN-6通过调节组蛋白去乙酰化,在表观遗传调控中起着重要作用。 这在表观遗传重塑通过组蛋白乙酰化发挥关键作用的疾病中尤为重要,例如某些受神经退行性疾病影响的大脑区域 .
自身免疫性疾病
HDAC-IN-6的治疗潜力扩展到治疗自身免疫性疾病。 其选择性抑制特性使其能够有效治疗,而不会产生明显的毒性作用 .
蛋白质聚集体降解
HDAC-IN-6促进蛋白质聚集体/微管蛋白复合物的形成,这些复合物在降解各种神经退行性疾病特征的蛋白质聚集体过程中至关重要 .
成像和诊断
HDAC-IN-6可用于非侵入性成像技术,如正电子发射断层扫描(PET),用于研究其在阿尔茨海默病等神经退行性疾病中的作用 .
作用机制
Target of Action
HDAC-IN-6, also known as “(S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide”, is a histone deacetylase (HDAC) inhibitor . It primarily targets HDAC2, HDAC3, HDAC4, HDAC5, HDAC7, HDAC8, and HDAC9 . HDACs are enzymes that remove acetyl groups from lysine residues of histones and non-histone proteins, regulating the process of transcription by binding to transcription factors and controlling fundamental cellular processes such as cellular proliferation, differentiation, and development .
Mode of Action
HDAC-IN-6 interacts with its targets by inhibiting the deacetylation activity of HDACs . This inhibition leads to an increase in acetylation levels, which changes the transcriptional state of cells towards hyperacetylation . In neurodegenerative diseases, the histone acetylation homeostasis is significantly compromised, shifting towards hypoacetylation. The histone hyperacetylation produced by direct inhibition of HDACs leads to neuroprotective actions .
Biochemical Pathways
HDAC-IN-6 affects several biochemical pathways. It targets non-histone substrates such as α-tubulin, cortactin, and heat shock protein 90 (HSP90), regulating cell proliferation, metastasis, invasion, and mitosis in tumors . HDAC6 also upregulates several critical factors in the immune system . Furthermore, HDAC-IN-6 has been found to alter the expression of specific genes associated with mitochondrial bioenergetics and neuroinflammation .
Pharmacokinetics
These inhibitors are being developed and investigated for use in arrays of immune-related diseases, making them promising therapeutic candidates .
Result of Action
The inhibition of HDACs by HDAC-IN-6 induces alterations in gene expression, ultimately leading to various effects. For instance, it has been shown to lead to anti-angiogenic effects in endothelial cells . In neurodegenerative diseases, the histone hyperacetylation produced by direct inhibition of HDACs leads to neuroprotective actions . Furthermore, HDAC-IN-6 has been found to tip the balance in favor of the generation of tolerance-related immune cells, protect against oxidative stress–induced damage, and attenuate fibrosis by inhibiting multiple activations of cell profibrotic signaling pathways .
Action Environment
The action of HDAC-IN-6 can be influenced by various environmental factors. For instance, in the context of renal transplantation, HDAC6 expression and activity have been shown to be increased in kidney disease Therefore, the environment in which HDAC-IN-6 operates can influence its action, efficacy, and stability
生化分析
Biochemical Properties
HDAC-IN-6 interacts with HDAC6, an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on both histone and non-histone proteins . This interaction allows HDAC-IN-6 to inhibit the deacetylase activity of HDAC6 .
Cellular Effects
HDAC-IN-6 affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, HDAC6 encourages cell motility and catalyzes α-tubulin deacetylation . HDAC-IN-6, by inhibiting HDAC6, can potentially suppress these effects .
Molecular Mechanism
HDAC-IN-6 exerts its effects at the molecular level by binding to HDAC6 and inhibiting its deacetylase activity . This inhibition can lead to changes in gene expression and affect the function of proteins that are substrates of HDAC6 .
Metabolic Pathways
HDAC-IN-6 is involved in the metabolic pathways that HDAC6 participates in. HDAC6 is known to interact with various enzymes and cofactors
Transport and Distribution
It could potentially interact with transporters or binding proteins that HDAC6 interacts with .
Subcellular Localization
It could potentially be directed to specific compartments or organelles that HDAC6 localizes to .
属性
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36F3N5O7/c1-15(2)11-21(34-17(4)37)25(40)33-14-23(38)36-20(7-5-6-10-32-27(42)28(29,30)31)26(41)35-18-8-9-19-16(3)12-24(39)43-22(19)13-18/h8-9,12-13,15,20-21H,5-7,10-11,14H2,1-4H3,(H,32,42)(H,33,40)(H,34,37)(H,35,41)(H,36,38)/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMCTLCPQSJJAP-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36F3N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434774 | |
| Record name | (S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026295-98-6 | |
| Record name | (S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of (S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide?
A1: While the provided research papers do not specifically investigate this compound, they suggest that structurally similar compounds act as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. [] Therefore, it is plausible that (S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide may also target HDACs.
Q2: How does HDAC inhibition influence gene expression?
A2: HDAC inhibitors prevent the removal of acetyl groups from histones. This results in a more relaxed chromatin structure, allowing for increased accessibility of transcription factors to DNA and promoting gene expression. []
Q3: Which specific HDAC isoforms have been linked to the anti-cancer effects of HDAC inhibitors?
A3: Research suggests that HDACs 1, 2, 3, and 8 (Class I) and HDACs 4, 6, and 7 (Class II) play roles in tumor cell cycling, proliferation, and angiogenesis, making them potential targets for cancer therapy. [, , ]
Q4: Can you elaborate on the role of HDAC6 in angiogenesis?
A4: Studies have shown that HDAC6 influences the protein stability of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. Inhibition of HDAC6 can lead to a decrease in VEGFR-2 expression, thereby interfering with angiogenesis. []
Q5: How does the concept of "epigenetic modulation" relate to HDAC inhibition in cancer therapy?
A5: Epigenetic modifications, like histone acetylation, influence gene expression without altering the underlying DNA sequence. HDAC inhibitors can reverse aberrant epigenetic changes that contribute to cancer development, potentially restoring normal gene expression patterns. []
Q6: How does the structure of HDAC inhibitors relate to their activity and selectivity?
A6: HDAC inhibitors typically share common structural features: a zinc-binding group (ZBG) that interacts with the catalytic zinc ion in the HDAC active site, a linker region that mimics the histone tail, and a surface recognition domain that interacts with the enzyme's outer surface. Modifications to these regions can influence potency, isoform selectivity, and pharmacological properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


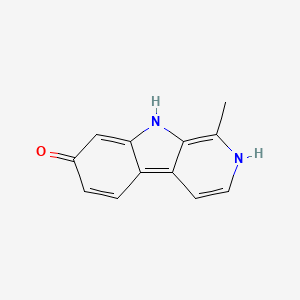

![9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672951.png)
![7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672952.png)
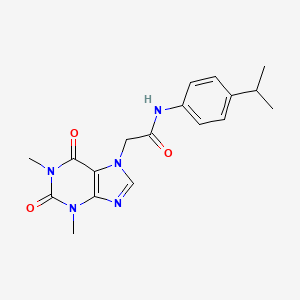
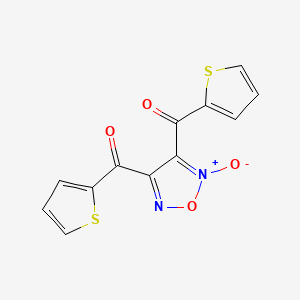
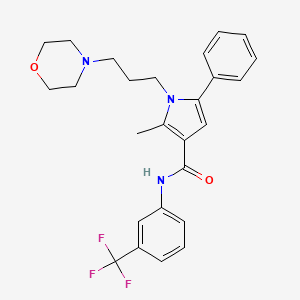
![N-[3-[(3-hydroxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B1672957.png)
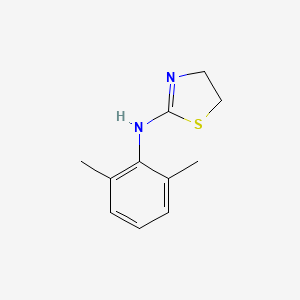

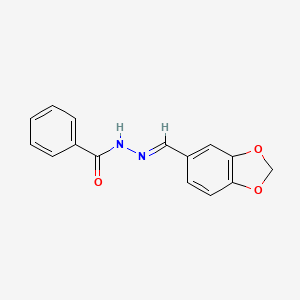
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)
![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)
